N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(3,4-Dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (hereafter referred to as the "target compound") is a small-molecule heterocyclic compound featuring a thiazole core substituted with a cyclopropanecarboxamide group and a (3,4-dichlorophenyl)carbamoylmethyl moiety. Its synthesis involves coupling 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF), yielding a 60% product after purification via preparative HPLC . The compound’s structural uniqueness lies in its cyclopropane ring, which confers conformational rigidity, and the 3,4-dichlorophenyl group, a common pharmacophore in bioactive molecules targeting kinases or microbial enzymes .
Properties
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-11-4-3-9(5-12(11)17)18-13(21)6-10-7-23-15(19-10)20-14(22)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXWZJBRAIXLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 363.27 g/mol. The synthesis involves the modification of the thiazole moiety and incorporation of a cyclopropanecarboxamide group. Research indicates that structural modifications can enhance biological activity and solubility, which are crucial for pharmacological efficacy .
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research has demonstrated that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The 3,4-dichlorophenyl group is particularly noted for enhancing antimicrobial potency .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. Compounds similar to N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide have been screened for their ability to inhibit protein kinases and other critical enzymes involved in signaling pathways associated with cancer and inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including the compound , revealed that it significantly reduced tumor growth in xenograft models. The compound demonstrated an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial potential .
Comparative Analysis of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, a cyclopropanecarboxamide group, and a dichlorophenyl moiety. These structural elements contribute to its unique reactivity and biological activity.
- Molecular Formula : C_{x}H_{y}N_{z}O_{a}S_{b}
- Molecular Weight : Approximately 441.6 g/mol
Biochemical Properties
Enzyme Interactions : The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and alter their therapeutic effects.
Cellular Effects : Research indicates that this compound modulates key cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and apoptosis. Its ability to influence these pathways suggests potential applications in cancer therapy.
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is investigated for its potential therapeutic effects against various diseases, particularly cancer. Its structure allows it to act as an inhibitor of specific enzymes involved in tumor growth.
-
Anticancer Activity :
- Studies have shown that modifications in the thiazole structure can enhance anticancer efficacy. For example, derivatives have demonstrated significant cytotoxic effects against lung cancer cell lines (e.g., A549), indicating its potential as a chemotherapeutic agent.
-
Biological Activity :
- The compound exhibits antimicrobial properties, making it a candidate for further development in treating infections or diseases caused by resistant microorganisms.
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of thiazole derivatives similar to N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide. The findings indicated that specific structural modifications led to enhanced cytotoxicity against A549 lung cancer cells. The mechanism involved induction of apoptosis through caspase activation assays.
Case Study 2: MAPK Pathway Modulation
Research into how this compound affects MAPK signaling revealed its potential to downregulate pathways promoting tumorigenesis. This dual mechanism of action—acting both as an inhibitor of proliferation and an inducer of apoptosis—highlights its therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Cyclopropane vs. Sulfonamide : The target compound’s cyclopropanecarboxamide group enhances metabolic stability compared to the sulfonamide in compound , which may explain its higher synthetic yield (60% vs. 16%) .
- Thiazole vs. Pyridine/Thiadiazole : The thiazole core in the target compound provides distinct electronic properties compared to pyridine/thiadiazole systems, influencing binding affinity in kinase inhibition (e.g., c-Abl activation) .
Functional Group Analogues
2.2.1. Dichlorophenyl Derivatives
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) : Shares the 3,4-dichlorophenyl group but incorporates a piperazine-pyridine scaffold. Exhibits IR peaks for C=O (1716 cm⁻¹) and SO2 (1350 cm⁻¹), with a higher melting point (177–180°C) than the target compound .
- BD 1008 : A dichlorophenyl-containing σ receptor ligand with a pyrrolidinyl-ethylamine backbone. Highlights the versatility of 3,4-dichlorophenyl in diverse pharmacological contexts .
2.2.2. Cyclopropane Derivatives
- (+)-MR200: Contains a methyl 1-phenylcyclopropanecarboxylate moiety.
- Cyclanilide : A plant growth regulator with a cyclopropanecarboxylic acid backbone, underscoring the agricultural utility of cyclopropane groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide?
- Methodology : Begin with cyclopropanecarboxylic acid activation via chlorination (e.g., thionyl chloride) to form the acyl chloride. React this intermediate with 2-aminothiazole derivatives under Schotten-Baumann conditions. For the 3,4-dichlorophenylcarbamoylmethyl side chain, use in situ isothiocyanate formation (via reaction of 3,4-dichloroaniline with thiophosgene) followed by nucleophilic addition to a methylene group. Optimize solvent choice (e.g., acetonitrile or DMF) and reflux times (1–3 minutes for initial steps, extended for cyclization) based on analogous thiazole syntheses .
Q. How can the purity and structural identity of this compound be validated during synthesis?
- Methodology : Employ tandem analytical techniques:
- HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid) to assess purity (>95%).
- NMR spectroscopy : Confirm the cyclopropane ring (δ 1.2–1.8 ppm for CH₂ protons) and thiazole protons (δ 7.5–8.5 ppm). The carbamoyl group’s NH resonance typically appears at δ 10–12 ppm .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative strains per CLSI guidelines).
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Include positive controls (e.g., doxorubicin for anticancer screens) and validate results in triplicate .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodology :
- Grow crystals via slow evaporation in a DMSO/ethyl acetate mixture.
- Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL (full-matrix least-squares on F²) to determine bond angles, dihedral angles (e.g., thiazole vs. cyclopropane planes), and hydrogen-bonding networks. Use Olex2 or Mercury for visualization .
- Address disorder in the cyclopropane ring by applying restraints (e.g., DFIX, SIMU) during refinement .
Q. What computational approaches predict metabolic stability or aldehyde oxidase (AO)-mediated oxidation of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to identify electron-deficient regions prone to AO attack (e.g., carboxamide or thiazole moieties).
- Use Molecular Operating Environment (MOE) to dock the compound into AO’s active site (PDB: 4UHW), focusing on π-π stacking with Phe923 and hydrogen bonds with Arg921 .
- Validate predictions with in vitro liver microsomal assays (+/− AO inhibitors like hydralazine) .
Q. How can conflicting bioactivity data between in vitro and cellular assays be systematically addressed?
- Methodology :
- Orthogonal assays : Compare results from fluorescence-based (e.g., Alamar Blue) vs. luminescence-based (e.g., CellTiter-Glo) viability assays to rule out interference from the compound’s autofluorescence.
- Permeability studies : Use Caco-2 monolayers to assess cellular uptake; low permeability may explain discrepancies.
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in cellular lysates .
Data Analysis & Optimization
Q. What strategies optimize the compound’s solubility without compromising target binding?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the cyclopropane carboxamide.
- Co-solvency : Screen solubility in PEG 400/water mixtures (10–40% v/v) using shake-flask method.
- Salt formation : Test hydrochloride or sodium salts via pH-solubility profiling .
Q. How should researchers analyze SAR when minor structural modifications drastically alter activity?
- Methodology :
- 3D-QSAR : Align analogs using the thiazole ring as a pharmacophore anchor. Generate contour maps (e.g., using CoMFA) to highlight steric/electrostatic hotspots (e.g., cyclopropane substitution).
- Free-Wilson analysis : Decompose activity contributions of substituents (e.g., dichlorophenyl vs. trifluoromethyl) using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
